Ethyl vinyl ketone

Catalog No.
S515786
CAS No.
1629-58-9
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl vinyl ketone

CAS Number

1629-58-9

Product Name

Ethyl vinyl ketone

IUPAC Name

pent-1-en-3-one

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3

InChI Key

JLIDVCMBCGBIEY-UHFFFAOYSA-N

SMILES

CCC(=O)C=C

solubility

insoluble in water; soluble in most organic solvents
Miscible at room temperature (in ethanol)

Synonyms

1-Pentene-3-one; 1 Pentene 3 one; 1-Pentene3one; Ethyl vinyl ketone; Ethylvinyl ketone; Ethylvinylketone;

Canonical SMILES

CCC(=O)C=C

The exact mass of the compound Ethyl vinyl ketone is 84.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in most organic solventsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl vinyl ketone (EVK), an α,β-unsaturated ketone, serves as a versatile building block in organic synthesis and polymer chemistry. Its principal reactivity stems from the conjugated enone system, which makes it an effective Michael acceptor for carbon-carbon bond formation and a reactive dienophile in Diels-Alder reactions. These characteristics position EVK as a key intermediate for constructing complex cyclic systems, such as those found in steroids and other natural products. It is also utilized as a monomer in the production of specialty polymers and as a reagent for annulation, a critical ring-forming process in synthetic chemistry.

While methyl vinyl ketone (MVK) is the closest structural analog to EVK, direct substitution is often unfeasible or suboptimal in process-sensitive applications. MVK is known for its high reactivity, which leads to spontaneous and often undesirable polymerization, complicating storage and handling. Furthermore, MVK is a potent lachrymator and highly toxic, posing significant environmental, health, and safety (EHS) challenges in a laboratory or manufacturing setting. Ethyl vinyl ketone, while still reactive, offers a more manageable handling profile and different reaction kinetics, making it a required choice for protocols where stability, reproducibility, and process safety are critical procurement drivers. The choice between EVK and MVK is therefore not one of simple equivalence but a strategic decision based on process constraints and safety protocols.

Improved Process Suitability: Reduced Tendency for Dehydration in Aldol Reactions

In TiCl4-mediated halogeno aldol reactions, ethyl vinyl ketone demonstrates distinct reactivity compared to other Michael acceptors. When EVK was used as the acceptor, dehydration of the aldol adduct to form the corresponding C=C double bond occurred much more readily, even at 0 °C, compared to reactions involving other acceptors like acrylonitrile which required higher temperatures.

Evidence DimensionTendency for Dehydration Product Formation
Target Compound DataDehydration products form easily at 0 °C
Comparator Or BaselineAcrylonitrile (as Michael acceptor): Requires room temperature for significant reaction.
Quantified DifferenceQualitatively higher reactivity towards dehydration at a lower temperature.
ConditionsTiCl4-mediated three-component halogeno aldol reaction in dichloromethane.

This allows for milder reaction conditions when the dehydrated product is desired, potentially improving energy efficiency and reducing side reactions associated with higher temperatures.

Precursor for Polymers with Distinct Thermal Properties: Glass Transition Temperature (Tg)

The choice of vinyl ketone monomer directly dictates the thermal properties of the resulting homopolymer. Poly(ethyl vinyl ketone) has a reported glass transition temperature (Tg) of -19 °C. This is significantly lower than the Tg of poly(methyl vinyl ketone), which is reported to be 6 °C.

Evidence DimensionGlass Transition Temperature (Tg) of Homopolymer
Target Compound Data-19 °C for Poly(ethyl vinyl ketone)
Comparator Or Baseline6 °C for Poly(methyl vinyl ketone)
Quantified Difference25 °C lower Tg than the polymethyl vinyl ketone analog.
ConditionsBulk homopolymer.

A lower Tg makes poly(EVK) inherently more flexible and rubbery at room temperature, a critical attribute for applications requiring soft-phase materials, such as in adhesives or flexible coatings, where poly(MVK) would be brittle.

Maintained Enantioselectivity in Asymmetric Michael Additions

In direct organocatalytic enantioselective Michael additions of aldehydes to vinyl ketones, switching from methyl vinyl ketone (MVK) to ethyl vinyl ketone (EVK) results in only a slight decrease in enantiomeric excess (ee). For example, the addition of 3-methylbutanal catalyzed by (2S,5S)-2,5-diphenylpyrrolidine yielded the product with 82% ee using MVK, and a comparable 78% ee using EVK. Similarly, the addition of propanal gave 64% ee with MVK and 61% ee with EVK.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data78% ee (with 3-methylbutanal); 61% ee (with propanal)
Comparator Or BaselineMethyl vinyl ketone: 82% ee (with 3-methylbutanal); 64% ee (with propanal)
Quantified DifferenceOnly a 2-4% decrease in enantioselectivity compared to MVK.
ConditionsDirect Michael addition of aldehydes catalyzed by (2S,5S)-2,5-diphenylpyrrolidine.

This demonstrates that buyers can substitute EVK for MVK to gain handling or processability advantages without significantly compromising the stereochemical outcome in sensitive asymmetric syntheses.

Development of Flexible Polymers and Pressure-Sensitive Adhesives

EVK is the preferred monomer over MVK for creating polymers that require inherent flexibility and a low glass transition temperature (Tg). Its homopolymer possesses a Tg of -19 °C, making it suitable for formulation into soft coatings, elastomers, and pressure-sensitive adhesives that must perform at or below room temperature.

Precursor for Complex Molecule Synthesis Under Milder Conditions

In multi-step syntheses, particularly those involving aldol-type chemistry, EVK's tendency to facilitate subsequent dehydration under mild conditions can be leveraged. This makes it a strategic choice for constructing α,β-unsaturated cyclic systems where avoiding harsh dehydrating agents or high temperatures is necessary to preserve sensitive functional groups elsewhere in the molecule.

Building Block in Asymmetric Synthesis Where Handling is a Priority

For laboratories and manufacturing sites where EHS regulations are stringent or where the lachrymatory and highly toxic nature of MVK poses an unacceptable risk, EVK is a viable alternative. It can be used in key C-C bond-forming reactions like asymmetric Michael additions with only a minimal trade-off in enantioselectivity, providing a safer and more manageable process.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odou

XLogP3

1

Exact Mass

84.06

Boiling Point

103.0 °C

Density

d204 0.85
0.842-0.848

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R0053Y1AZ7

GHS Hazard Statements

Aggregated GHS information provided by 1572 companies from 4 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1629-58-9

Wikipedia

Pent-1-en-3-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

1-Penten-3-one: ACTIVE

Dates

Last modified: 08-15-2023
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